

Technical Guide: Spectroscopic Analysis of Azido-PEG2-acid

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Compound of Interest

Compound Name: Azido-PEG2-acid

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Azido-PEG2-acid**. It is intended for researchers, scientists, and professionals in the field of drug development who utilize PEG linkers in their work. This document outlines the key spectroscopic characteristics, experimental protocols for data acquisition, and a visual workflow for the analysis process.

Azido-PEG2-acid is a heterobifunctional linker molecule commonly employed in bioconjugation and drug delivery applications.^{[1][2]} Its structure incorporates an azide group, a hydrophilic diethylene glycol (PEG) spacer, and a terminal carboxylic acid. The azide functionality allows for "click chemistry" reactions with alkyne-containing molecules, while the carboxylic acid can be activated to react with primary amines.^{[1][2]}

Physicochemical Properties

The fundamental properties of **Azido-PEG2-acid** are summarized in the table below.

Property	Value
IUPAC Name	3-[2-(2-azidoethoxy)ethoxy]propanoic acid[3][4]
Synonyms	N3-PEG2-COOH, 9-azido-4,7-dioxanonanoic acid[3]
CAS Number	1312309-63-9[3][5]
Molecular Formula	C ₇ H ₁₃ N ₃ O ₄ [4][5]
Molecular Weight	203.20 g/mol [4][5]

Spectroscopic Data

The structural integrity and purity of **Azido-PEG2-acid** are typically confirmed by ¹H NMR and Mass Spectrometry. Commercial suppliers often provide data confirming that the spectra are consistent with the expected structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the structural elucidation of PEG-containing molecules.[6][7] The proton NMR spectrum of **Azido-PEG2-acid** exhibits characteristic signals for the methylene protons of the ethylene glycol backbone and the terminal functional groups.

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 3.75	Triplet	2H	-O-CH ₂ -CH ₂ -COOH
~ 3.65	Multiplet	4H	-O-CH ₂ -CH ₂ -O-
~ 3.60	Triplet	2H	N ₃ -CH ₂ -CH ₂ -O-
~ 3.40	Triplet	2H	N ₃ -CH ₂ -CH ₂ -O-
~ 2.60	Triplet	2H	-O-CH ₂ -CH ₂ -COOH

Note: Predicted chemical shifts are based on typical values for similar PEG structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Azido-PEG2-acid**. Electrospray ionization (ESI) is a common method for analyzing PEG compounds.[8]

Mass Spectrometry Data

Ion	Calculated m/z
[M+H] ⁺	204.0979
[M+Na] ⁺	226.0798
[M+K] ⁺	242.0538

Note: The calculated m/z values are based on the monoisotopic mass of the most common isotopes.

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for **Azido-PEG2-acid**.

¹H NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Azido-PEG2-acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - Transfer the solution to an NMR tube.
 - Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[6]
 - Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

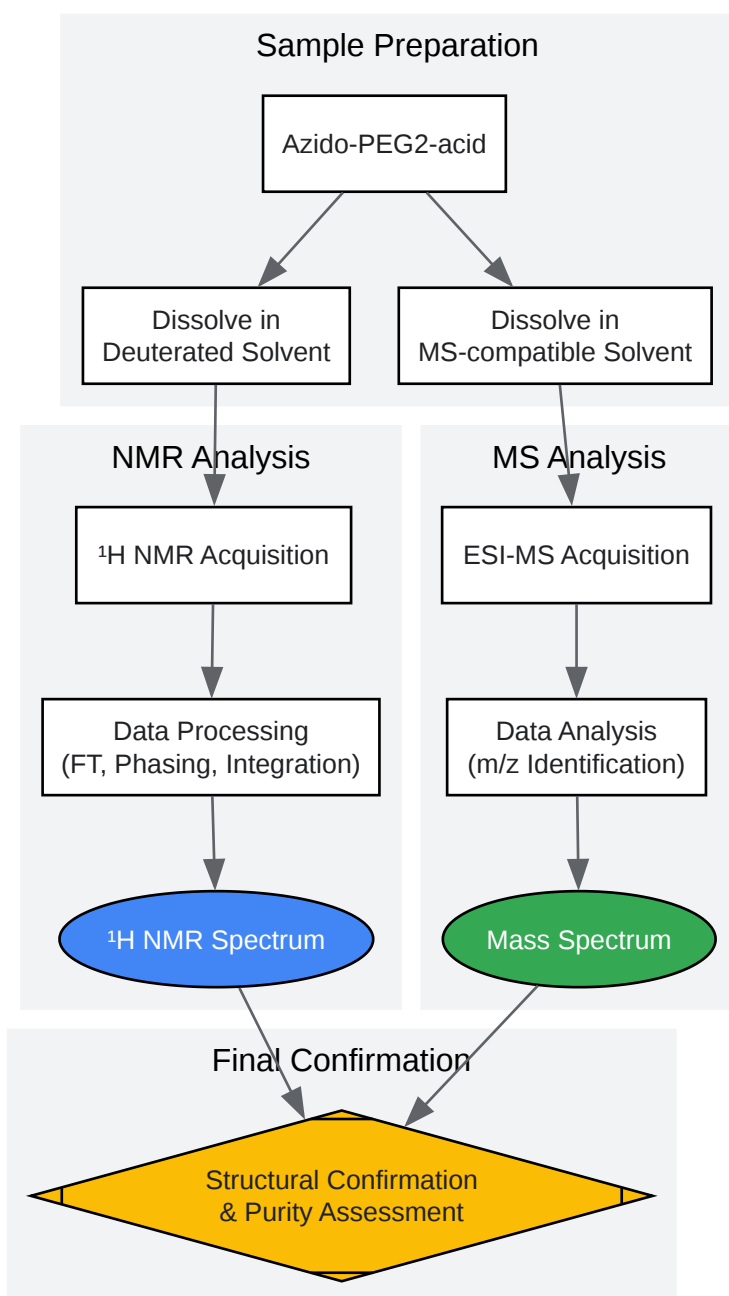
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.
 - Integrate the peaks to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **Azido-PEG2-acid** (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition:
 - The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[\[8\]](#)
 - Acquire the mass spectrum in positive ion mode using an ESI source.
 - Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer pressure of 20-40 psi.
- Data Analysis:
 - Analyze the resulting spectrum to identify the mass-to-charge ratios of the molecular ions (e.g., $[M+H]^+$, $[M+Na]^+$).
 - Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Azido-PEG2-acid**.



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Workflow for Spectroscopic Analysis of **Azido-PEG2-acid**.

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